

physicochemical properties of [3-(2H-tetrazol-5-yl)phenyl]methanol

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Compound of Interest

Compound Name: [3-(2H-tetrazol-5-yl)phenyl]methanol

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An In-depth Technical Guide to the Physicochemical Properties of **[3-(2H-tetrazol-5-yl)phenyl]methanol**

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of **[3-(2H-tetrazol-5-yl)phenyl]methanol** (CAS No: 179057-20-6), a heterocyclic compound of significant interest in medicinal chemistry. The document delves into the structural characteristics, predicted and experimentally analogous physicochemical parameters (pKa, LogP, solubility, melting point), and detailed spectroscopic profile of the molecule. By synthesizing data from authoritative sources with established scientific principles, this guide explains the causality behind the compound's behavior. It includes detailed, field-proven experimental protocols for determining these key properties and discusses their direct implications for drug development professionals, particularly concerning ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The integration of data tables and process diagrams aims to provide researchers and scientists with a foundational and practical resource for utilizing this molecule in drug discovery programs.

Introduction: The Significance of a Bioisosteric Scaffold

[3-(2H-tetrazol-5-yl)phenyl]methanol is a bifunctional organic molecule featuring a phenylmethanol core substituted with a 5-substituted tetrazole ring. The true significance of this compound in the context of drug discovery lies in the tetrazole moiety. The tetrazole ring is a

well-established and privileged bioisostere for the carboxylic acid group.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This means it mimics the steric and electronic properties of a carboxylic acid, particularly its acidity, while offering key advantages.[\[5\]](#)[\[6\]](#)

At physiological pH (≈ 7.4), the tetrazole ring is deprotonated, forming an anion that can engage in ionic interactions with biological targets, much like a carboxylate.[\[3\]](#) However, compared to its carboxylic acid counterpart, the tetrazole group often imparts superior metabolic stability and increased lipophilicity, which can enhance cell membrane permeability and improve pharmacokinetic profiles.[\[5\]](#)[\[6\]](#) The presence of the hydroxymethyl ($-\text{CH}_2\text{OH}$) group adds a site for hydrogen bonding and potential metabolic transformation. Understanding the interplay between these functional groups is critical for predicting the molecule's behavior in biological systems. This guide provides the foundational physicochemical data and methodologies required for such an evaluation.

Molecular and Structural Properties

A molecule's fundamental identity and its arrangement in space dictate its physical and chemical behavior.

Chemical Structure and Tautomerism

Like most 5-substituted tetrazoles, this compound exists as a dynamic equilibrium between two principal tautomeric forms: the 1H- and 2H-tautomers.[\[2\]](#)[\[3\]](#) While the 2H-isomer is explicitly named in the topic, it is crucial to recognize that the 1H-tautomer is often the more stable form in the solid state and both can be present in solution.[\[3\]](#)[\[7\]](#) The position of the proton has a significant impact on the molecule's hydrogen bonding capabilities and its interactions with protein targets.

Caption: Prototropic tautomerism in [3-(tetrazol-5-yl)phenyl]methanol.

Core Molecular Data

The fundamental molecular identifiers and properties are summarized below.

Property	Value	Source
IUPAC Name	[3-(2H-tetrazol-5-yl)phenyl]methanol	[8]
CAS Number	179057-20-6	[8] [9]
Molecular Formula	C ₈ H ₈ N ₄ O	[9]
Molecular Weight	176.18 g/mol	[9]
Exact Mass	176.0698	[9]

Key Physicochemical Properties

The following properties are paramount for assessing a compound's drug-like potential. As specific experimental data for this exact molecule is not publicly available, values are predicted based on the well-understood chemistry of its constituent functional groups and data from closely related analogs.

Parameter	Predicted Value	Rationale & Significance
Acidity (pKa)	4.5 - 5.0	The acidic proton is on the tetrazole ring (N-H). This pKa is similar to that of carboxylic acids, ensuring it is ionized at physiological pH, which is key for solubility and receptor binding.[3][10][11]
Lipophilicity (cLogP)	1.0 - 1.5	This value suggests a balance between hydrophilicity (tetrazole, alcohol) and lipophilicity (phenyl ring). It indicates potential for good membrane permeability without being excessively lipophilic, which can cause toxicity or poor solubility.
Aqueous Solubility	Low to Moderate	Expected to be poorly soluble in neutral water but solubility should increase significantly at pH > 6 as the acidic tetrazole forms a soluble salt. Soluble in polar organic solvents like DMSO and methanol.[2][12]
Melting Point (°C)	>150 (Est.)	The presence of both N-H and O-H groups allows for extensive intermolecular hydrogen bonding, likely resulting in a high melting point and a stable crystalline lattice. [13]

Acidity (pKa)

The primary acidic center is the N-H proton of the tetrazole ring. The pKa of the parent 1H-tetrazole is approximately 4.9.[4][10] The delocalization of the negative charge across the nitrogen-rich ring after deprotonation stabilizes the conjugate base, explaining its acidity.[2][10] The benzyl alcohol proton is significantly less acidic ($\text{pKa} \approx 16-18$) and does not contribute to the compound's acidic nature under physiological conditions. A pKa in the range of 4.5-5.0 ensures that over 99% of the molecules will be in their anionic (deprotonated) form at blood pH of 7.4, a critical feature for aqueous solubility and ionic interactions with biological targets.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic (n-octanol) and aqueous phase, indicating its lipophilicity ("greasiness"). A calculated LogP (cLogP) between 1.0 and 1.5 suggests the molecule has a balanced character. This is a favorable range in drug design; it is lipophilic enough to potentially cross biological membranes like the gut wall or cell membranes but not so lipophilic that it suffers from poor aqueous solubility or high non-specific binding.[14]

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential for verifying the identity and purity of the compound.

- ^1H NMR (in DMSO-d₆):
 - Aromatic Protons: Signals expected in the 7.5-8.0 ppm range, showing complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.
 - Methylene Protons (-CH₂OH): A singlet or doublet (if coupled to the OH proton) around 4.5 ppm.
 - Hydroxyl Proton (-OH): A broad singlet, typically around 5.0-5.5 ppm.
 - Tetrazole Proton (-NH): A very broad singlet, often far downfield (>13 ppm), which is characteristic of acidic protons on tetrazole rings in DMSO.[15][16]
- ^{13}C NMR (in DMSO-d₆):
 - Aromatic Carbons: Multiple signals between 125-140 ppm.

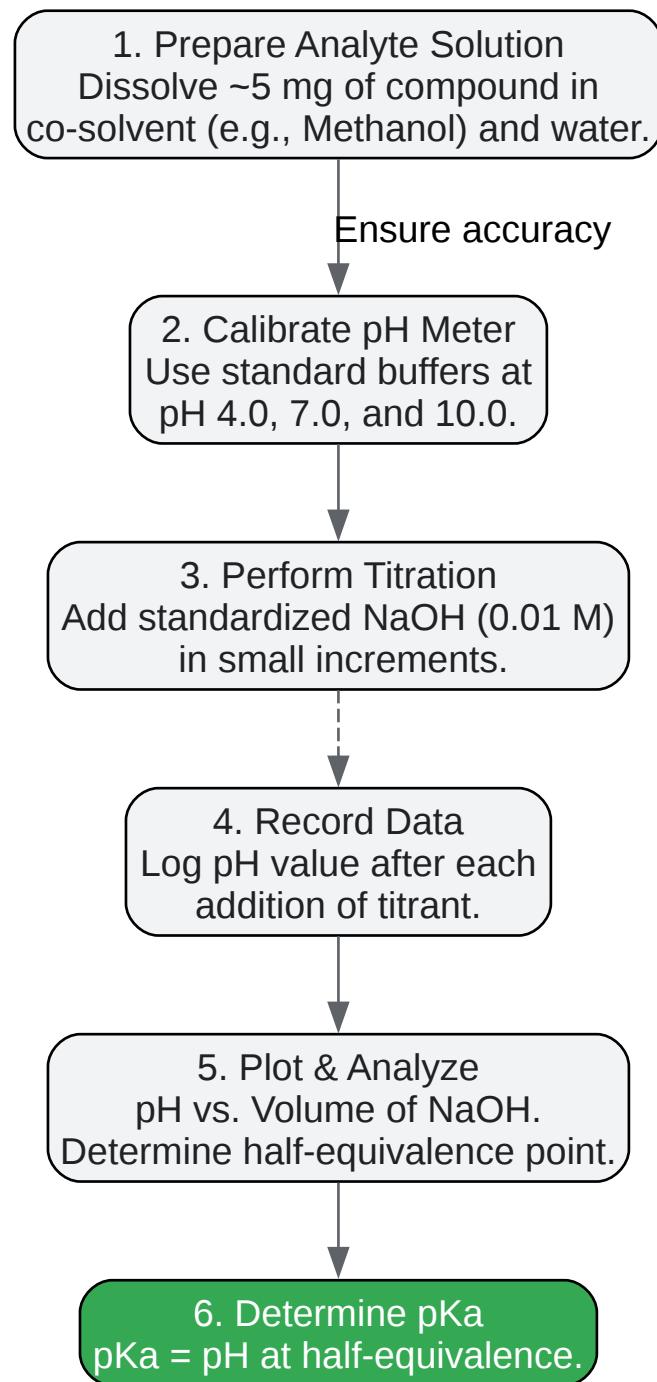
- Methylene Carbon (-CH₂OH): A signal around 60-65 ppm.
- Tetrazole Carbon (C5): This is a key diagnostic peak. For the N2-tautomer/isomer, the signal is expected around 164 ppm, while for the N1-tautomer/isomer, it would be shifted upfield to ~154 ppm.[17][18] This difference is a reliable method for distinguishing between N1 and N2 substituted tetrazoles.[19]
- Infrared (IR) Spectroscopy (KBr Pellet):
 - O-H Stretch: A broad, strong absorption band around 3200-3400 cm⁻¹ from the alcohol.
 - N-H Stretch: A broader, often weaker band in the 2500-3100 cm⁻¹ range, overlapping with C-H stretches.
 - Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.[20]
 - C=N and N=N Stretches: Medium to strong absorptions in the 1400-1650 cm⁻¹ region, characteristic of the tetrazole ring.[15][16]
- Mass Spectrometry (ESI-MS):
 - Positive Mode ([M+H]⁺): Expected at m/z 177.0771.
 - Negative Mode ([M-H]⁻): Expected at m/z 175.0615.
 - Fragmentation: A characteristic fragmentation pathway for 5-substituted tetrazoles is the loss of a neutral nitrogen molecule (N₂, 28 Da).[17]

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard, robust methods for experimentally determining the key physicochemical properties.

Workflow: Potentiometric Titration for pKa Determination

This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa.



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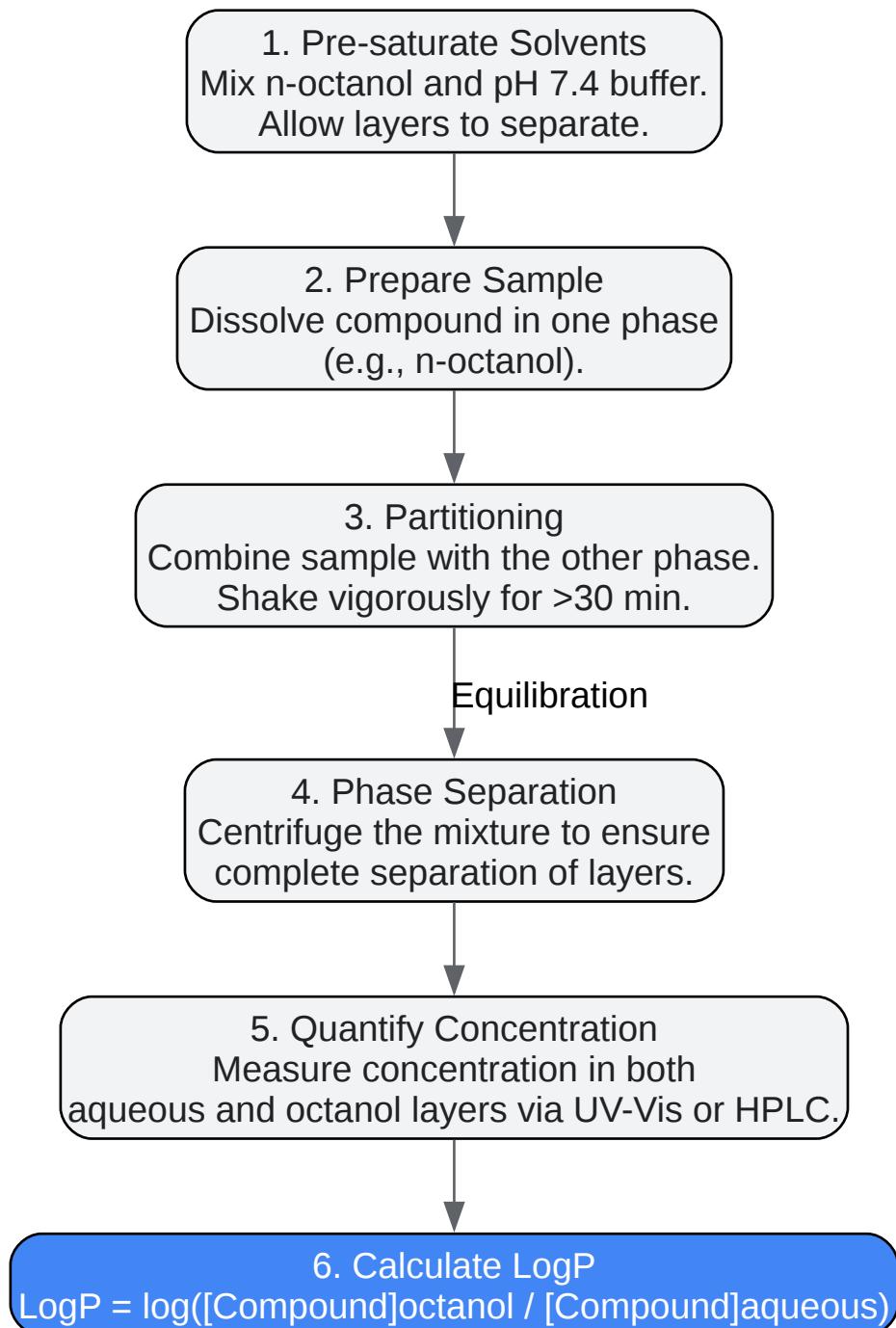
Caption: Workflow for experimental pKa determination via potentiometric titration.

Step-by-Step Protocol:

- **Solution Preparation:** Accurately weigh 3-5 mg of **[3-(2H-tetrazol-5-yl)phenyl]methanol** and dissolve it in a minimal amount of methanol or DMSO before diluting with deionized water to a final volume of 50 mL.
- **Instrument Calibration:** Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
- **Titration:** Place the electrode in the sample solution and begin stirring. Add standardized 0.01 M NaOH solution in precise, small aliquots (e.g., 0.02 mL).
- **Data Recording:** Allow the pH reading to stabilize after each aliquot addition and record the pH and the total volume of titrant added.
- **Analysis:** Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point), which can be found from the first derivative of the titration curve.

Workflow: Shake-Flask Method for LogP Determination (OECD 107)

This is the gold-standard method for measuring the octanol-water partition coefficient.



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Caption: Workflow for experimental LogP determination via the shake-flask method.

Step-by-Step Protocol:

- Solvent Preparation: Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa by mixing them and allowing the phases to separate overnight.
- Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol at a concentration that can be accurately measured (e.g., 1 mg/mL).
- Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated buffer.
- Equilibration: Seal the vial and shake it vigorously at a constant temperature (e.g., 25 °C) for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.
- Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
- Quantification: Carefully sample each layer and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.
- Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Implications for Drug Development

The physicochemical profile of **[3-(2H-tetrazol-5-yl)phenyl]methanol** provides critical insights for its potential as a drug scaffold.

- Absorption: The predicted cLogP of 1.0-1.5 is within the optimal range for passive diffusion across the intestinal epithelium, suggesting good potential for oral bioavailability. Its acidic nature means it will be largely ionized in the intestine, which could favor solubility but hinder passive absorption.
- Distribution: A balanced LogP suggests the compound is unlikely to excessively partition into fatty tissues, which can be a cause of long half-lives and toxicity. Its ability to exist as an anion at physiological pH will influence its binding to plasma proteins like albumin.

- Metabolism: The benzyl alcohol moiety is a primary site for metabolism, likely undergoing oxidation by alcohol dehydrogenases to the corresponding aldehyde and then carboxylic acid. The tetrazole ring, in contrast, is generally considered to be metabolically robust.[6]
- Excretion: The presence of ionizable (tetrazole) and polar (alcohol) groups suggests that the compound and its metabolites would likely be cleared renally.

Conclusion

[3-(2H-tetrazol-5-yl)phenyl]methanol is a molecule with a highly valuable profile for medicinal chemistry. Its tetrazole ring serves as an effective carboxylic acid bioisostere, providing the necessary acidity for target interaction with improved metabolic stability. The compound's predicted physicochemical properties—a pKa ensuring ionization at physiological pH and a balanced LogP suggesting good membrane permeability—position it as a promising scaffold. The experimental protocols detailed herein provide a clear roadmap for researchers to validate these predictions and further characterize this and related molecules, facilitating their progression through the drug discovery pipeline.

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